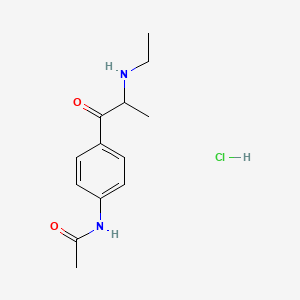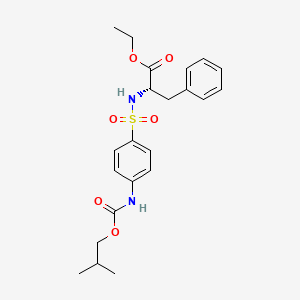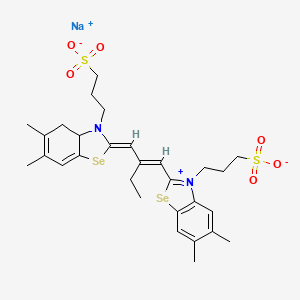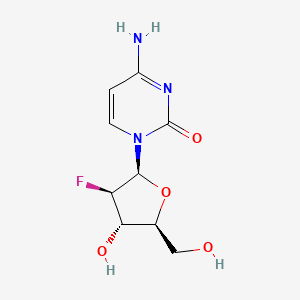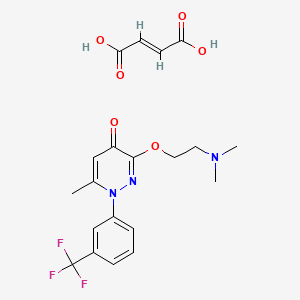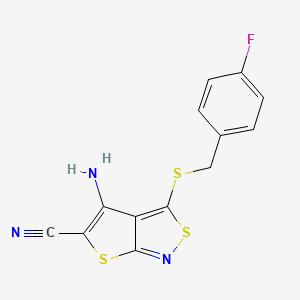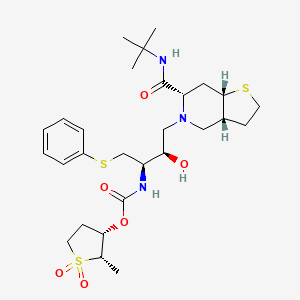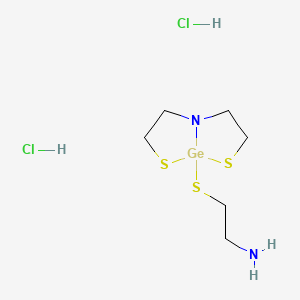
Ethanamine, 2-((tetrahydro-8H-(1,3,2)thiazagermolo(2,3-b)(1,3,2)thiazagermol-8-yl)thio)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, 2-((tetrahydro-8H-(1,3,2)thiazagermolo(2,3-b)(1,3,2)thiazagermol-8-yl)thio)-, dihydrochloride is a complex organogermanium compound This compound is notable for its unique structure, which includes a thiazagermolo ring system
Métodos De Preparación
The synthesis of Ethanamine, 2-((tetrahydro-8H-(1,3,2)thiazagermolo(2,3-b)(1,3,2)thiazagermol-8-yl)thio)-, dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the thiazagermolo ring system, followed by the introduction of the ethanamine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Ethanamine, 2-((tetrahydro-8H-(1,3,2)thiazagermolo(2,3-b)(1,3,2)thiazagermol-8-yl)thio)-, dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organogermanium compounds. In biology, it has been studied for its potential biological activity, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic applications. In industry, it is used in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Ethanamine, 2-((tetrahydro-8H-(1,3,2)thiazagermolo(2,3-b)(1,3,2)thiazagermol-8-yl)thio)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Ethanamine, 2-((tetrahydro-8H-(1,3,2)thiazagermolo(2,3-b)(1,3,2)thiazagermol-8-yl)thio)-, dihydrochloride can be compared with other similar organogermanium compounds Similar compounds include germanium-based thiazoles and other thiazagermolo derivatives What sets this compound apart is its unique thiazagermolo ring system, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
136884-67-8 |
|---|---|
Fórmula molecular |
C6H16Cl2GeN2S3 |
Peso molecular |
355.9 g/mol |
Nombre IUPAC |
2-(2,3,5,6-tetrahydro-[1,3,2]thiazagermolo[2,3-b][1,3,2]thiazagermol-8-ylsulfanyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H14GeN2S3.2ClH/c8-1-4-10-7-9(2-5-11-7)3-6-12-7;;/h1-6,8H2;2*1H |
Clave InChI |
CZBDGPQQEHPWEG-UHFFFAOYSA-N |
SMILES canónico |
C1CS[Ge]2(N1CCS2)SCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


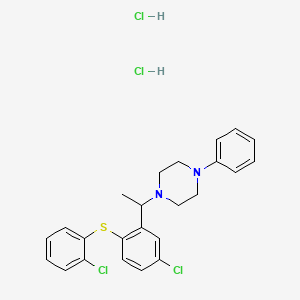

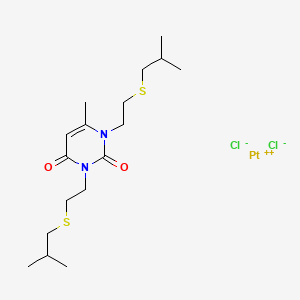
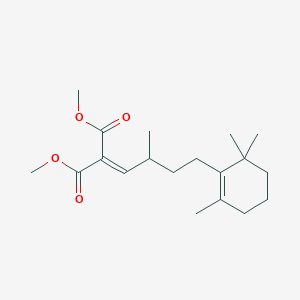
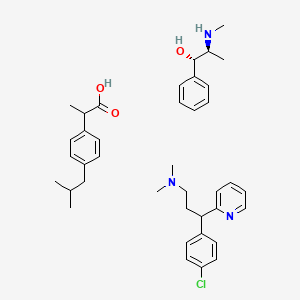
![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747173.png)
